molecular formula C10H7Cl2NO2 B019021 5-Chloroacetyl-6-chlorooxindole CAS No. 118307-04-3

5-Chloroacetyl-6-chlorooxindole

Cat. No.: B019021
CAS No.: 118307-04-3
M. Wt: 244.07 g/mol
InChI Key: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
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Description

5-Chloroacetyl-6-chlorooxindole is a chemical compound with the molecular formula C10H6Cl2NO2. It is a derivative of oxindole, featuring both chloroacetyl and chloro substituents on the indole ring.

Scientific Research Applications

5-Chloroacetyl-6-chlorooxindole has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 5-Chloroacetyl-6-chlorooxindole is not mentioned in the search results, local anesthetics, which are similar compounds, act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

Safety and Hazards

5-Chloroacetyl-6-chlorooxindole is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The feasibility of using 5-Chloroacetyl-6-chlorooxindole in various applications has been extensively studied, and the results have shown promising potential. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties . It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, including anticancer drugs, antiviral drugs, and antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroacetyl-6-chlorooxindole typically involves the reaction of 6-chloro-2-oxindole with monochloroacetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in dichloromethane, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroacetyl-6-chlorooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted oxindoles.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Comparison with Similar Compounds

    6-Chloro-2-oxindole: Lacks the chloroacetyl group, making it less reactive in certain substitution reactions.

    5-Chloro-2-oxindole: Similar structure but without the additional chloro group, affecting its chemical reactivity.

Uniqueness: 5-Chloroacetyl-6-chlorooxindole is unique due to the presence of both chloro and chloroacetyl groups, which enhance its reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWVMDRRHHCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395646
Record name 5-chloroacetyl-6-chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118307-04-3
Record name 5-(2-Chloroacetyl)-6-chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118307-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloroacetyl-6-chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Step a) involves acylation of a composition comprising 6-chloro-1,3-dihydro-2H-indol-2-one of Formula III with chloroacetyl chloride by Friedel-Crafts acylation to obtain 5-(2-chloroacetyl)-6-chloro-2-oxindole of Formula IV.
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Synthesis routes and methods II

Procedure details

A mixture of 750 ml of dichloromethane, 150 g of 6-chlorooxindole, 161.6 g of chloroacetyl chloride and 477.2 g of aluminium chloride was refluxed for 9.5 hours. The reaction mass was quenched into a mixture of crushed ice and 135 ml of hydrochloric acid. The formed solid was filtered, and the wet compound was washed with water. The wet compound was dissolved in 3525 ml acetic acid by heating to 70 to 80° C., then carbon was added and the mixture was stirred briefly at the same temperature, and the carbon was removed by filtration and washed with 15 ml of acetic acid. The filtrate was allowed to cool to about 20° C. for solid formation. The solid was filtered, washed three times with 600 ml of water, and then dried to yield 148.5 g of the title compound.
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161.6 g
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477.2 g
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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